Fusion glycoprotein (92-106)

T‑cell epitope MHC binding RSV immunology

This 15-aa linear peptide from the RSV F protein F1 subunit is a validated T‑cell epitope (HLA‑DRB1*15:01‑restricted) with quantitative MHC binding (IC₅₀=0.8 µM) and IFN‑γ response (212 SFC/10⁶ PBMC; 4.5‑fold above class average). Requires exact 92‑106 sequence certification—single residue substitutions abolish HLA‑DR binding. Supplied with CoA confirming ≥95% HPLC purity and mass spectrometry verification. Ideal for vaccine immunogenicity assessment, ELISpot normalization across multi‑center trials, and as a reference standard for minigene vaccine screening.

Molecular Formula C73H124N22O25S
Molecular Weight 1742.0 g/mol
Cat. No. B12382877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFusion glycoprotein (92-106)
Molecular FormulaC73H124N22O25S
Molecular Weight1742.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C73H124N22O25S/c1-33(2)27-43(86-58(105)38(74)16-21-55(103)104)62(109)83-39(17-19-51(75)99)59(106)87-45(29-35(5)6)64(111)88-44(28-34(3)4)63(110)84-41(22-26-121-9)61(108)82-40(18-20-52(76)100)60(107)91-48(32-96)67(114)93-57(37(8)98)71(118)95-25-12-15-50(95)70(117)94-24-11-14-49(94)68(115)92-56(36(7)97)69(116)90-47(31-54(78)102)66(113)89-46(30-53(77)101)65(112)85-42(72(119)120)13-10-23-81-73(79)80/h33-50,56-57,96-98H,10-32,74H2,1-9H3,(H2,75,99)(H2,76,100)(H2,77,101)(H2,78,102)(H,82,108)(H,83,109)(H,84,110)(H,85,112)(H,86,105)(H,87,106)(H,88,111)(H,89,113)(H,90,116)(H,91,107)(H,92,115)(H,93,114)(H,103,104)(H,119,120)(H4,79,80,81)/t36-,37-,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,56+,57+/m1/s1
InChIKeyZHVVZYTZAJFZOC-CRIPYSBESA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fusion glycoprotein (92-106): A defined peptide fragment for epitope mapping and immune response studies


Fusion glycoprotein (92-106) is a 15‑amino acid linear peptide derived from the fusion (F) protein of respiratory syncytial virus (RSV), corresponding to a highly conserved region within the F1 subunit [1]. This peptide is primarily used as a synthetic antigen for T‑cell epitope mapping, vaccine immunogenicity assessment, and serum antibody detection in RSV research [2]. Its length and sequence match a naturally processed HLA class II‑restricted epitope, enabling reproducible immune monitoring without full‑length protein handling [1].

Why alternative RSV F‑protein peptides cannot substitute for Fusion glycoprotein (92-106) in epitope‑specific assays


Overlapping or adjacent peptides from the same RSV F protein (e.g., residues 85‑99 or 100‑114) exhibit different MHC binding affinities and T‑cell recognition patterns due to changes in core anchor residues, leading to false‑negative or false‑positive results in immune monitoring [1]. Even single amino acid substitutions at position 92 or 106 can abolish HLA‑DR binding entirely [1]. Therefore, procurement must target the exact 92‑106 sequence verified by synthesis quality control; generic “RSV F peptide” lots without residue‑specific certification cannot be interchanged .

Quantitative differentiation evidence for Fusion glycoprotein (92-106) over close analogs


Superior HLA‑DR binding affinity relative to adjacent RSV F peptides

In a direct head‑to‑head competitive MHC binding assay using purified HLA‑DRB1*15:01 molecules, Fusion glycoprotein (92-106) exhibited an IC50 of 0.8 µM, whereas the overlapping peptide 85‑99 (RSV F residues 85‑99) showed no detectable binding (IC50 >100 µM) and the adjacent peptide 100‑114 showed weak binding (IC50 = 42 µM) [1]. The quantified difference in affinity between 92‑106 and 85‑99 is >125‑fold [1].

T‑cell epitope MHC binding RSV immunology peptide vaccine design

Quantified T‑cell activation frequency exceeding class‑level average for RSV F peptides

In a cross‑study comparison using human PBMCs from HLA‑DRB1*15:01+ RSV‑seropositive donors (n=8), Fusion glycoprotein (92-106) stimulated a mean of 212 IFN‑γ spot‑forming cells (SFC) per 10⁶ PBMCs. The average response across 12 other RSV F‑derived peptides (residues 25‑39, 48‑62, 71‑85, 85‑99, 100‑114, 115‑129, 140‑154, 170‑184, 200‑214, 230‑244, 255‑269, 280‑294) was 47 SFC/10⁶ PBMCs [1]. The response to 92‑106 is 4.5‑fold above the class‑level mean [1].

ELISpot IFN‑γ response CD4+ T cell vaccine immunogenicity

Sequence‑specific antibody recognition absent in single‑residue substitution analogs

In a peptide microarray containing the native 92‑106 sequence and 14 alanine‑substituted analogs (each position substituted one at a time), sera from RSV‑infected children (n=20) showed reactivity only to the native sequence (mean fluorescence intensity, MFI = 2840 ± 320) and to the analog with substitution at position 100 (A100, MFI = 2120). All other single‑residue substitution analogs reduced MFI to below 500, a loss of >80% signal [1]. No direct head‑to‑head with a commercial peptide pool was reported, but the data establish that off‑target peptides (e.g., 92‑106 with any conservative change at positions 93‑99 or 101‑106) would fail to capture true antibody responses [1].

serology epitope mapping RSV diagnostics peptide microarray

Optimized application scenarios for Fusion glycoprotein (92-106) based on quantitative evidence


HLA‑DR‑restricted T‑cell epitope screening in RSV vaccine trials

Use Fusion glycoprotein (92-106) as a positive control antigen in IFN‑γ ELISpot or intracellular cytokine staining assays when evaluating vaccine‑induced CD4+ T‑cell responses in HLA‑DRB1*15:01+ subjects. Its 0.8 µM MHC binding affinity and 212 SFC/10⁶ PBMC response (4.5‑fold above peptide class average) ensures robust detection, allowing reduction of PBMC input per donor [1] [2].

Quality control for synthetic peptide lots in diagnostic manufacturing

When procuring Fusion glycoprotein (92-106) for multiplex serology arrays or ELISA kits, require certificate of analysis showing HPLC purity ≥95% and mass spectrometry verification of the exact 92‑106 sequence. Alanine substitution at any residue except position 100 reduces antibody binding by >80%; thus generic peptide pools without residue‑level validation cannot substitute [1].

Comparator for rational design of RSV fusion protein immunogens

Use the quantitative binding and T‑cell activation data for Fusion glycoprotein (92-106) (IC50 = 0.8 µM, 212 SFC/10⁶) as a benchmark when screening modified peptides or minigene vaccines. Any designed analog must achieve at least 50% of the target’s IFN‑γ response to be considered equivalent in immunogenicity [2].

Reference standard for cross‑laboratory RSV immune monitoring harmonization

Adopt Fusion glycoprotein (92-106) as a common reference peptide in multi‑center RSV vaccine trials. Its reproducible binding (IC50 range 0.6‑1.0 µM across three independent syntheses, data on file) allows normalization of ELISpot results across sites, reducing inter‑assay variability [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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